N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMT-3 belongs to the family of thiol-containing compounds and has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide involves the inhibition of various signaling pathways such as the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to possess both biochemical and physiological effects. Biochemically, this compound inhibits the activity of various enzymes and signaling pathways. Physiologically, this compound has been shown to inhibit tumor growth, reduce inflammation, and prevent bone loss.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments include its well-defined chemical structure, its ability to inhibit various signaling pathways, and its potential therapeutic applications. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, rheumatoid arthritis, and osteoporosis. Another direction is to study the safety and efficacy of this compound in animal models and clinical trials. Additionally, the development of new analogs of this compound with improved properties and reduced toxicity is also an area of interest.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction between 2-methylbenzyl chloride and potassium thioacetate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-chlorobenzyl chloride to yield this compound.
Scientific Research Applications
N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, rheumatoid arthritis, and osteoporosis. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-4-2-3-5-15(13)11-21-12-17(20)19-10-14-6-8-16(18)9-7-14/h2-9H,10-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJJVYCEXGBPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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